Enantiomeric Identity for Lurasidone Impurity Profiling
N-[(1R)-1-phenylethyl]methanesulfonamide (CAS 316363-65-2) is the single (R)-enantiomer mandated as Lurasidone Impurity 2 in ICH-compliant analytical methods, whereas the racemic N-(1-phenylethyl)methanesulfonamide (CAS 221341-42-0) contains both enantiomers and cannot serve as a chiral purity marker [1]. In a validated RP-HPLC method for lurasidone impurities, three related substances were resolved with relative retention times (RRT) of 0.15, 0.21, and 0.36; the (R)-enantiomer exhibits a distinct RRT that is consistently reproduced across validated methods, while the racemate would produce split or unresolved peaks [1].
| Evidence Dimension | Enantiomeric purity for regulatory impurity profiling |
|---|---|
| Target Compound Data | Single (R)-enantiomer, ≥95% purity (commercial specification), distinct RRT in validated HPLC methods |
| Comparator Or Baseline | Racemic N-(1-phenylethyl)methanesulfonamide (CAS 221341-42-0): mixture of (R)- and (S)-enantiomers, no defined enantiomeric purity |
| Quantified Difference | Not quantitatively compared in a single study; categorical difference in regulatory suitability |
| Conditions | ICH Q3A/Q3B impurity profiling; RP-HPLC with Inertsil ODS C18 column, gradient elution, UV detection at 210 nm |
Why This Matters
Procurement of the (R)-enantiomer rather than the racemate is essential for laboratories performing regulatory-compliant lurasidone impurity testing, as the racemate cannot meet pharmacopoeial specificity requirements.
- [1] Kachave, R.N., Mandlik, P.B., Nisal, S.R. Liquid chromatography method development and validation of related impurities of lurasidone and its formulation. Indian Drugs, 2018, 55(09), 41-48. View Source
